

# Spectroscopic Profile of 5-Methylpyridazin-3-amine: A Technical Guide

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## Compound of Interest

Compound Name: 5-Methylpyridazin-3-amine

Cat. No.: B115811

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **5-Methylpyridazin-3-amine** (CAS No: 144294-43-9). Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles and analysis of structurally analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of **5-Methylpyridazin-3-amine** in research and development settings.

## Chemical Structure and Properties

- IUPAC Name: **5-Methylpyridazin-3-amine**
- Molecular Formula: C<sub>5</sub>H<sub>7</sub>N<sub>3</sub>
- Molecular Weight: 109.13 g/mol [\[1\]](#)
- Melting Point: 183-184 °C[\[1\]](#)
- Canonical SMILES: CC1=CC(=NN=C1)N

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Methylpyridazin-3-amine**. These predictions are derived from computational models and data from similar structures.

## Predicted <sup>1</sup>H NMR Spectral Data

Solvent: DMSO-d<sub>6</sub>

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 8.6	Singlet	1H	H-6 (Pyridazine ring)
~ 6.8	Singlet	1H	H-4 (Pyridazine ring)
~ 6.1	Broad Singlet	2H	-NH <sub>2</sub>
~ 2.2	Singlet	3H	-CH <sub>3</sub>

## Predicted <sup>13</sup>C NMR Spectral Data

Solvent: DMSO-d<sub>6</sub>

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 160	C-3 (C-NH <sub>2</sub> )
~ 148	C-6
~ 135	C-5 (C-CH <sub>3</sub> )
~ 118	C-4
~ 13	-CH <sub>3</sub>

## Predicted IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
3450 - 3300	Medium, Sharp (doublet)	N-H Stretch	Primary Amine (-NH <sub>2</sub> )
3100 - 3000	Medium	C-H Stretch	Aromatic
2950 - 2850	Weak	C-H Stretch	Methyl (-CH <sub>3</sub> )
1650 - 1600	Strong	N-H Bend	Primary Amine (-NH <sub>2</sub> )
1600 - 1450	Medium to Strong	C=C and C=N Stretch	Pyridazine Ring
1450 - 1350	Medium	C-H Bend	Methyl (-CH <sub>3</sub> )
1350 - 1250	Strong	C-N Stretch	Aromatic Amine

## Predicted Mass Spectrometry Data

m/z	Ion
109	[M] <sup>+</sup> (Molecular Ion)
80	[M - N <sub>2</sub> H] <sup>+</sup>
53	[M - N <sub>2</sub> H - HCN] <sup>+</sup>

## Experimental Protocols

The following sections detail standard methodologies for the acquisition of spectroscopic data for compounds such as **5-Methylpyridazin-3-amine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **5-Methylpyridazin-3-amine** (typically 5-10 mg) is prepared in a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher. For <sup>1</sup>H NMR, the spectral width is typically set from 0 to 10 ppm, with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is commonly used. For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is employed with a wider spectral width (e.g., 0-160 ppm).

Due to the lower natural abundance of  $^{13}\text{C}$ , a greater number of scans and a longer relaxation delay may be necessary. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.

## Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum of solid **5-Methylpyridazin-3-amine** can be obtained using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp. The spectrum is typically recorded over the mid-IR range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal is acquired first and automatically subtracted from the sample spectrum. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

## Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is dissolved in a volatile solvent (e.g., methanol or dichloromethane) and introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). For EI, a standard electron energy of 70 eV is used. The resulting mass spectrum displays the molecular ion peak and characteristic fragment ions, which are used to determine the molecular weight and elucidate the structure of the compound.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like **5-Methylpyridazin-3-amine**.

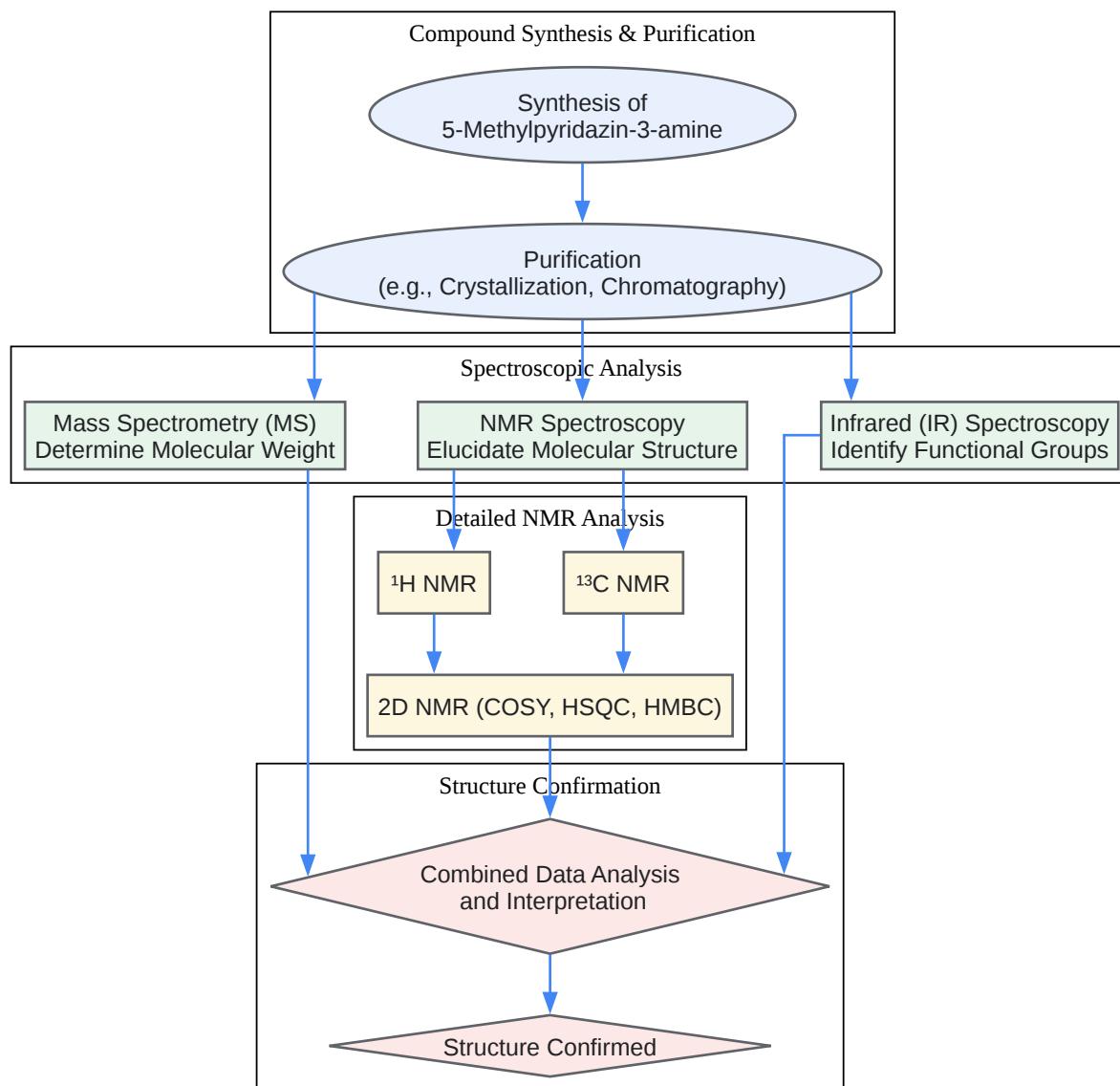
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Diagram 1: Workflow for Spectroscopic Characterization

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## References

- 1. echemi.com [echemi.com]
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